molecular formula C17H22N2O3 B1663015 S-Trichostatin A CAS No. 122292-85-7

S-Trichostatin A

Cat. No. B1663015
CAS RN: 122292-85-7
M. Wt: 302.37 g/mol
InChI Key: RTKIYFITIVXBLE-LEJRBOCMSA-N
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Description

Synthesis Analysis

The total synthesis of Trichostatin A has been completed in high optical purity (97% ee), confirming that the O-directed free radical hydrostannation with Ph3SnH/cat. Et3B can be successfully applied in dialkylaniline-containing dialkyl acetylene systems .


Molecular Structure Analysis

Trichostatin A belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Chemical Reactions Analysis

Trichostatin A has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit enzymes involved in the metabolism of glucides and lipids, as well as the signaling pathways .


Physical And Chemical Properties Analysis

Trichostatin A has a molecular weight of 302.37 g/mol and a chemical formula of C17H22N2O3 .

Scientific Research Applications

Antitumor Activity

Trichostatin A (TSA) exhibits promising antitumor activity, as evidenced in preclinical models. It's a potent and specific histone deacetylase inhibitor, impacting various cancer cell types. For instance, TSA demonstrated significant antitumor activity against breast cancer both in vitro and in vivo, supporting histone deacetylase as a molecular target for breast cancer therapy (Vigushin et al., 2001). Additionally, TSA has shown to induce apoptosis in lung cancer cells via the activation of death receptor-mediated and mitochondrial pathways (Kim et al., 2006).

Neuroprotective Effects

TSA's potential in treating neurological disorders, such as Alzheimer's disease, is notable. It can improve learning and memory, with its therapeutic effect linked to the Keap1-Nrf2 pathway. This effect is observed through increased cell viability and antioxidant capacity in neuroblastoma cells treated with TSA (Li-Hua Li et al., 2019).

Cardioprotective Properties

TSA offers cardioprotective effects against myocardial ischemia/reperfusion injury. This is achieved through inhibiting endoplasmic reticulum stress-induced apoptosis, demonstrating TSA's potential in heart-related therapies (Yu et al., 2012). Additionally, TSA attenuates oxidative stress-mediated myocardial injury, further highlighting its therapeutic potential for heart conditions (Guo et al., 2017).

Impact on Cell Cycle and Gene Expression

TSA induces differential cell cycle arrests in primary hepatocytes, indicating its influence on cell proliferation and potential use in treating proliferative disorders. This effect is achieved without inducing apoptosisin hepatocytes, contrasting its effects in hepatoma cells (Papeleu et al., 2003). Furthermore, TSA alters gene expression in various cell types, including bovine somatic cell nuclear-transferred embryos, highlighting its role in chromatin remodeling and potential implications in developmental biology and cloning research (Camargo et al., 2012).

Enhancing Radiosensitivity in Cancer Treatment

In cancer therapy, TSA enhances radiosensitivity, making it a promising adjunct in radiotherapy. For instance, TSA increases the radiosensitivity of colon cancer cells, potentially offering new approaches for treating this cancer type (He et al., 2014).

Impact on Histone Acetylation and Chromatin Organization

TSA influences histone protein dynamics and expression, which is crucial for understanding its role in chromatin organization and gene expression regulation. This effect is observed in HeLa cells, where TSA induces changes in chromatin organization and nuclear architecture, affecting core and linker histones differently (Rao et al., 2007).

Inhibition of Angiogenesis

TSA has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. By inhibiting histone deacetylase, TSA reduces the production of angiogenic mediators like VEGF and directly affects endothelial cell migration and proliferation (Williams, 2001).

Mechanism of Action

TSA inhibits the eukaryotic cell cycle during the beginning of the growth stage. It can be used to alter gene expression by interfering with the removal of acetyl groups from histones (histone deacetylases, HDAC) and therefore altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .

Safety and Hazards

Trichostatin A is harmful if swallowed, if in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKIYFITIVXBLE-LEJRBOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Trichostatin A

CAS RN

122292-85-7
Record name (-)-Trichostatin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Trichostatin A interact with its target, HDAC?

A1: Trichostatin A exerts its inhibitory effect by directly binding to the catalytic site of HDACs. [] This interaction prevents the enzyme from removing acetyl groups from histones, leading to increased histone acetylation.

Q2: What are the downstream effects of HDAC inhibition by Trichostatin A?

A2: Increased histone acetylation resulting from TSA treatment leads to a more relaxed chromatin structure, which can alter the accessibility of DNA to transcription factors. [, ] This altered accessibility can lead to changes in gene expression, typically the upregulation of repressed genes.

Q3: Does Trichostatin A affect all HDACs equally?

A3: While TSA is a potent inhibitor of most HDACs, it exhibits varying degrees of selectivity for different HDAC isoforms. [, ] Understanding these differences is crucial for developing more targeted therapies.

Q4: Can Trichostatin A affect cellular processes beyond gene expression?

A4: Yes, studies have shown that TSA can impact other cellular processes, including cell cycle progression, apoptosis, and differentiation. [, , ] These effects are likely mediated by altered expression of genes involved in these pathways.

Q5: What is the molecular formula and weight of Trichostatin A?

A5: The molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol.

Q6: Are there any specific considerations for handling and storage of Trichostatin A?

A6: Trichostatin A should be handled with care, as it is light-sensitive and hygroscopic. It should be stored under inert gas, protected from light, and kept at a low temperature (-20°C) to maintain its stability.

Q7: Does Trichostatin A possess any intrinsic catalytic properties?

A7: Trichostatin A itself does not possess catalytic activity. Its primary function is to inhibit the catalytic activity of HDAC enzymes.

Q8: How does the structure of Trichostatin A contribute to its HDAC inhibitory activity?

A8: Trichostatin A has a characteristic structure consisting of three key pharmacophores: a hydroxamic acid group, a linker region, and a hydrophobic cap. [] The hydroxamic acid group is essential for chelating the zinc ion in the HDAC active site. The linker region interacts with the surface residues of the enzyme, and the hydrophobic cap binds to a hydrophobic channel in HDAC.

Q9: Have any structural modifications of Trichostatin A been explored?

A9: Yes, numerous studies have explored structural modifications of TSA to improve its pharmacological properties such as potency, selectivity, and pharmacokinetic parameters. [] These efforts have led to the development of more selective HDAC inhibitors for potential therapeutic applications.

Q10: What are the challenges associated with the formulation of Trichostatin A for therapeutic use?

A10: Trichostatin A's inherent instability in aqueous solutions and its poor solubility present challenges for its formulation and delivery. [] Strategies like nanoparticle encapsulation and prodrug approaches are being investigated to overcome these limitations.

Q11: What is known about the absorption, distribution, metabolism, and excretion of Trichostatin A?

A11: While detailed pharmacokinetic data for TSA is limited, studies suggest that it is rapidly metabolized in vivo. [] Further research is needed to fully elucidate its ADME profile and optimize its delivery for therapeutic applications.

Q12: What in vitro and in vivo models have been used to study the effects of Trichostatin A?

A12: TSA's effects have been extensively studied in various in vitro models, including cell lines and primary cell cultures, to assess its impact on gene expression, cell proliferation, and apoptosis. [, ] In vivo studies, primarily in rodent models, have investigated its efficacy in various disease models, including cancer and inflammatory diseases. [, ]

Q13: Have any resistance mechanisms to Trichostatin A been reported?

A13: While specific resistance mechanisms to TSA have not been extensively reported, prolonged exposure to HDAC inhibitors like TSA may lead to the development of resistance through various mechanisms, including alterations in HDAC expression or activity.

Q14: What is the safety profile of Trichostatin A?

A14: While TSA has shown promise in preclinical studies, further research is needed to fully evaluate its safety profile, especially for long-term use.

Q15: What drug delivery strategies are being explored for Trichostatin A?

A15: Researchers are exploring various strategies to improve the delivery of TSA to specific tissues and cells, including nanoparticle-based delivery systems and prodrugs designed to enhance its stability and bioavailability. []

Q16: Are there any known biomarkers that can predict the efficacy of Trichostatin A treatment?

A16: Research is ongoing to identify reliable biomarkers that can predict response to TSA treatment. [] Potential biomarkers include the expression levels of specific HDAC isoforms or the acetylation status of target histones.

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